molecular formula C16H10Br2O3 B182789 (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone CAS No. 88673-83-0

(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone

Cat. No. B182789
CAS RN: 88673-83-0
M. Wt: 410.06 g/mol
InChI Key: PXUQCQQGLLBIJL-UHFFFAOYSA-N
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Description

(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzofuranone family and is structurally similar to other compounds that have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-inflammatory and antioxidant effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone. One area of interest is the development of more water-soluble derivatives of the compound, which could enhance its potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its efficacy in various disease models. Finally, the potential toxicity and safety of the compound need to be thoroughly evaluated before it can be considered for clinical use.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. Future studies should focus on developing more water-soluble derivatives, elucidating its mechanism of action, and evaluating its safety and toxicity.

Synthesis Methods

The synthesis of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone has been described in the literature. The synthesis involves the reaction of 4,6-dibromo-5-hydroxybenzofuran-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain this compound in high yield.

Scientific Research Applications

(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.

properties

CAS RN

88673-83-0

Molecular Formula

C16H10Br2O3

Molecular Weight

410.06 g/mol

IUPAC Name

(4,6-dibromo-5-hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H10Br2O3/c1-8-2-4-9(5-3-8)15(19)10-7-21-12-6-11(17)16(20)14(18)13(10)12/h2-7,20H,1H3

InChI Key

PXUQCQQGLLBIJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=CC(=C(C(=C32)Br)O)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=CC(=C(C(=C32)Br)O)Br

Origin of Product

United States

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